molecular formula C34H37N5O3 B12427165 Tuberculosis inhibitor 1

Tuberculosis inhibitor 1

Cat. No.: B12427165
M. Wt: 563.7 g/mol
InChI Key: NKRWOMURAOOUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tuberculosis inhibitor 1 is a compound designed to target and inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of ongoing efforts to develop new treatments for tuberculosis, especially in the face of rising drug resistance. Tuberculosis remains a significant global health issue, with millions of new cases and deaths each year .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of hydrazide-hydrazone and thiadiazole derivatives, which are known for their inhibitory activity against Mycobacterium tuberculosis . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets pharmaceutical-grade specifications .

Chemical Reactions Analysis

Types of Reactions: Tuberculosis inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .

Major Products Formed: The major products formed from these reactions are often derivatives of the original compound, with modifications that improve its binding affinity to the target enzyme or reduce its toxicity. These derivatives are then tested for their biological activity against Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of Tuberculosis inhibitor 1 involves the inhibition of key enzymes essential for the survival and replication of Mycobacterium tuberculosis. One such target is the enoyl-acyl carrier protein reductase (InhA), which plays a crucial role in the biosynthesis of mycolic acid, a major component of the bacterial cell wall . By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to bacterial cell death. Additionally, the compound may interfere with other metabolic pathways, further enhancing its antibacterial activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C34H37N5O3

Molecular Weight

563.7 g/mol

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)-1-[2-(5-naphthalen-2-yl-1H-imidazol-2-yl)-4-(oxolan-3-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C34H37N5O3/c1-22-28(29-16-27(41-2)9-10-30(29)36-22)17-33(40)39-13-12-38(19-23-11-14-42-21-23)20-32(39)34-35-18-31(37-34)26-8-7-24-5-3-4-6-25(24)15-26/h3-10,15-16,18,23,32,36H,11-14,17,19-21H2,1-2H3,(H,35,37)

InChI Key

NKRWOMURAOOUGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)N3CCN(CC3C4=NC=C(N4)C5=CC6=CC=CC=C6C=C5)CC7CCOC7

Origin of Product

United States

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